N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Description
N-(4-Butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a butylphenyl group and a pyrimidine sulfanyl moiety. Its molecular design combines lipophilic (butylphenyl) and heteroaromatic (pyrimidine) elements, which may influence bioavailability and target specificity.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-3-5-13-6-8-14(9-7-13)19-15(20)12-21-16-17-10-4-11-18-16/h4,6-11H,2-3,5,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLMIFTNUTGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the butyl-substituted phenyl group: This can be achieved through a Friedel-Crafts alkylation reaction where butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the pyrimidinylsulfanyl group: This step involves the nucleophilic substitution of a pyrimidine derivative with a suitable thiol reagent to form the pyrimidinylsulfanyl moiety.
Coupling with acetamide: The final step involves coupling the butyl-substituted phenyl group and the pyrimidinylsulfanyl moiety with acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and scalable reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Features and Conformational Stability
The compound’s core structure shares similarities with other N-phenyl-2-(pyrimidinylsulfanyl)acetamides, but key substituent variations dictate distinct properties:
| Compound | Substituents (R1, R2) | Dihedral Angle (Aromatic Rings) | Key Structural Notes | Evidence ID |
|---|---|---|---|---|
| N-(4-Butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide | R1 = butylphenyl; R2 = pyrimidin-2-yl | Not reported | Enhanced lipophilicity due to butyl chain | [11, 13] |
| N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | R1 = 4-Cl-phenyl; R2 = 4,6-diaminopyrimidin-2-yl | 42.25°–67.84° | Intramolecular N–H⋯N hydrogen bonding stabilizes conformation | [4, 5] |
| N-(4-Methylpyridin-2-yl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide | R1 = 4-methylpyridin-2-yl; R2 = 4,6-dimethylpyrimidin-2-yl | Not reported | Methyl groups increase steric hindrance | [6, 10] |
Key Observations :
- The butyl chain in the target compound likely improves membrane permeability compared to shorter alkyl or halogenated substituents (e.g., chloro in [4, 5]) .
- Pyrimidine ring substituents (e.g., amino, methyl) influence electronic properties and hydrogen-bonding capacity, affecting target interactions .
Pharmacological Activities
| Compound | Biological Activity | Mechanism/Notes | Evidence ID |
|---|---|---|---|
| N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide | FPR2 agonist, activates calcium mobilization and chemotaxis | Mixed FPR1/FPR2 ligand specificity | [1] |
| N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide | Anti-cancer (HCT-116, MCF-7 cells) | MTT assay IC50 < 10 μM | [2] |
| 2-(Benzo[d]thiazol-5-ylsulfonyl)-N-(3,5-difluorophenyl)acetamide | Antimicrobial (gram-positive bacteria and fungi) | Disruption of microbial cell membranes | [3] |
| 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide | Anti-inflammatory (comparable to Diclofenac) | Moderate ulcerogenic potential | [7] |
Inferences for the Target Compound :
Physicochemical Properties
| Compound | logP (Predicted) | H-Bond Donors/Acceptors | Solubility | Evidence ID |
|---|---|---|---|---|
| This compound | ~3.5 (high) | 1 donor, 5 acceptors | Low aqueous solubility | [11, 13] |
| N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | ~2.8 | 3 donors, 6 acceptors | Moderate (polar groups enhance solubility) | [4, 5] |
| N-(3,5-Difluorophenyl)-2-(benzo[d]thiazol-5-ylsulfonyl)acetamide | ~2.0 | 1 donor, 6 acceptors | High due to sulfonyl group | [3] |
Implications :
- Pyrimidine amino or sulfonyl groups improve solubility and target engagement in polar environments .
Biological Activity
N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzymatic inhibition, anti-inflammatory effects, and anticancer properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound is primarily investigated for its role as an enzyme inhibitor and a modulator of biological pathways . Its unique structure, which incorporates a pyrimidine ring and a sulfanylacetamide linkage, suggests potential interactions with various biological targets.
Key Biological Activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Anti-inflammatory Properties : Preliminary studies indicate that it may reduce inflammation through modulation of inflammatory mediators.
- Anticancer Activity : There is emerging evidence suggesting that it can induce apoptosis in cancer cells and inhibit specific kinases involved in cell cycle regulation.
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulating receptor function by interacting with specific binding sites. The precise pathways depend on the biological context and the target enzyme or receptor involved.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the pyrimidine core or the butylphenyl group can significantly alter its potency and selectivity.
| Structural Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Increased enzyme inhibition |
| Altering chain length of butyl group | Variability in cytotoxicity against cancer cells |
| Modifying sulfur atom position | Changes in receptor binding affinity |
Case Studies
- Anticancer Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was shown to induce apoptosis in breast cancer cells through activation of caspase pathways.
- Enzyme Inhibition : A study focused on its role as an inhibitor of phospholipase D (PLD), a key enzyme involved in cell signaling pathways. The compound demonstrated nanomolar potency in inhibiting PLD activity, suggesting its potential use in modulating lipid-mediated signaling in pathological conditions.
- Anti-inflammatory Effects : Research highlighted its ability to reduce levels of pro-inflammatory cytokines in cellular models exposed to lipopolysaccharides (LPS), indicating its therapeutic potential in treating inflammatory diseases.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential avenues include:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : To better understand how structural modifications influence biological activity.
- Clinical Trials : To evaluate its potential as a treatment option for cancer and inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrimidin-2-ylsulfanyl core via nucleophilic substitution between 2-mercaptopyrimidine and a halogenated acetamide intermediate.
- Step 2 : Coupling the sulfanyl-acetamide intermediate with 4-butylphenylamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
- Critical factors : Solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric control of thiol groups, and inert atmosphere to prevent oxidation of the sulfanyl moiety .
Q. How can the structural integrity of this compound be confirmed?
- Spectroscopic methods :
- ¹H/¹³C NMR : Key signals include the pyrimidine protons (δ 8.5–9.0 ppm) and the butylphenyl chain (δ 0.8–1.6 ppm) .
- IR : Confirm the presence of amide C=O stretch (~1650 cm⁻¹) and sulfanyl C-S bond (~650 cm⁻¹) .
- X-ray crystallography : Resolve the dihedral angle between the pyrimidine and phenyl rings (typically 42–67°, influencing molecular packing) .
Q. What purification techniques are effective for this compound?
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted starting materials.
- Column chromatography : Employ silica gel with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) to isolate the pure product .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield beyond 70%?
- Catalyst screening : Test Pd/C or CuI for accelerating coupling reactions .
- Temperature modulation : Use microwave-assisted synthesis at 120°C to reduce reaction time from 24 hours to 4 hours .
- Solvent effects : Compare DMF (yield: 68%) vs. toluene (yield: 55%) to balance reactivity and byproduct formation .
Q. What in vitro assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Test against tyrosine kinases (IC₅₀ via fluorescence polarization) due to structural similarity to pyrimidine-based kinase inhibitors .
- Antimicrobial activity : Use broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ calculations .
Q. How can computational modeling predict its mechanism of action?
- Molecular docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17). The sulfanyl group shows hydrogen bonding with Lys721 .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atom in the sulfanyl group) for electrophilic substitution .
Q. How does structural modification influence its stability and solubility?
- Stability :
- pH sensitivity : Degrades rapidly at pH < 3 (amide bond hydrolysis) but remains stable at pH 7.4 (simulated physiological conditions) .
- Light exposure : Store in amber vials to prevent sulfanyl oxidation .
- Solubility : LogP = 3.2 indicates moderate lipophilicity. Add polar substituents (e.g., -OH) to improve aqueous solubility for in vivo studies .
Q. What contradictions exist in reported SAR studies for analogs?
- Contradiction 1 : While ethylphenyl analogs show higher kinase inhibition, butylphenyl derivatives (like this compound) exhibit better membrane permeability due to increased lipophilicity .
- Contradiction 2 : Pyrimidine substitution (e.g., 4,6-diamino vs. 4-chloro) alters bioactivity: diaminopyrimidines enhance DNA intercalation but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
